(2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone
Overview
Description
The compound “(2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H13ClN2O2 .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 210.66 . Other physical and chemical properties such as solubility, lipophilicity, and water solubility are not available in the search results.Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its saturated structure allows for efficient pharmacophore space exploration, contributes to stereochemistry, and increases three-dimensional coverage due to its non-planarity. Pyrrolidine derivatives, including bioactive molecules with target selectivity and various structural modifications like pyrrolizines and prolinol, are reported for their versatility in drug development. The structural diversity and stereogenicity of the pyrrolidine ring facilitate the design of novel compounds with varied biological profiles, showcasing its significance in drug discovery efforts (Li Petri et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains a pyridine ring and a pyrrolidine ring. Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors . Pyrrolidine derivatives are also known to exhibit a wide range of biological activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, pyridine and pyrrolidine derivatives can interact with their targets through various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Pyridine and pyrrolidine derivatives can exhibit a wide range of absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Pyridine and pyrrolidine derivatives can have various effects, including antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-9(2-1-4-13-10)11(16)14-5-3-8(6-14)7-15/h1-2,4,8,15H,3,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUYLTDTBSKYFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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